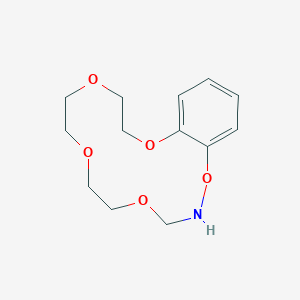![molecular formula C22H20F2N2O4S B13111420 2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one CAS No. 890306-94-2](/img/structure/B13111420.png)
2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyridazine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the difluorophenyl group.
Etherification: to attach the 3-methylbut-2-en-1-yl group.
Sulfonylation: to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as crystallization, distillation, and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-phenylpyridazin-3(2H)-one: Lacks the methylsulfonyl group.
2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-methylphenyl)pyridazin-3(2H)-one: Contains a methyl group instead of a methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in 2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one may confer unique properties, such as increased solubility, enhanced biological activity, or specific interactions with molecular targets.
For detailed and specific information, consulting scientific literature and databases is recommended
Propiedades
Número CAS |
890306-94-2 |
|---|---|
Fórmula molecular |
C22H20F2N2O4S |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
2-(3,4-difluorophenyl)-4-(3-methylbut-2-enoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C22H20F2N2O4S/c1-14(2)10-11-30-21-18(15-4-7-17(8-5-15)31(3,28)29)13-25-26(22(21)27)16-6-9-19(23)20(24)12-16/h4-10,12-13H,11H2,1-3H3 |
Clave InChI |
NRTYPXMMBVNGLK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=C(C=NN(C1=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



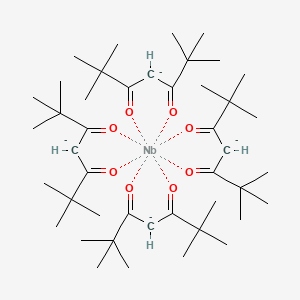
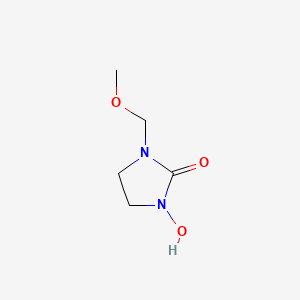
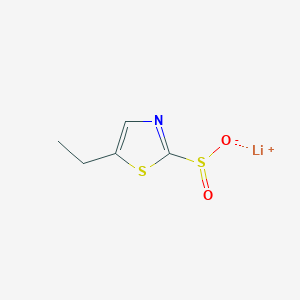

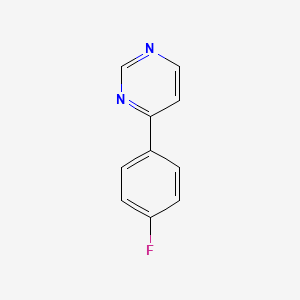

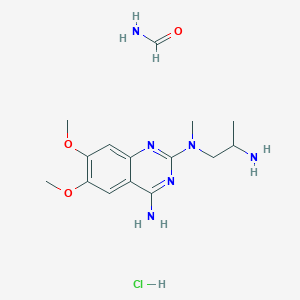
![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
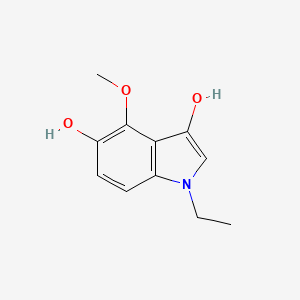
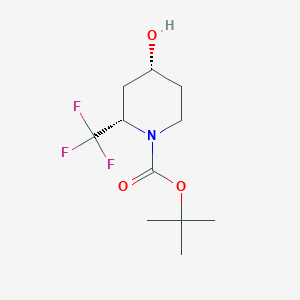
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

